molecular formula C29H21N5O4S B11603472 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11603472
M. Wt: 535.6 g/mol
InChI Key: PIJODMXPJPSZBL-MYYYXRDXSA-N
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Description

(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, including a triazole and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dihydro-1,4-benzodioxin-2-yl with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylmethylidene, followed by cyclization with appropriate reagents to form the triazolo-thiazole ring system. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole and thiazole rings, potentially yielding reduced analogs with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified chemical and biological properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its multi-heterocyclic structure, which imparts diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C29H21N5O4S

Molecular Weight

535.6 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H21N5O4S/c1-36-21-13-11-18(12-14-21)26-19(16-33(31-26)20-7-3-2-4-8-20)15-25-28(35)34-29(39-25)30-27(32-34)24-17-37-22-9-5-6-10-23(22)38-24/h2-16,24H,17H2,1H3/b25-15-

InChI Key

PIJODMXPJPSZBL-MYYYXRDXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)C7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)C7=CC=CC=C7

Origin of Product

United States

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